molecular formula C5H6BClN2O2 B13128578 (2-Amino-3-chloropyridin-4-YL)boronic acid

(2-Amino-3-chloropyridin-4-YL)boronic acid

Cat. No.: B13128578
M. Wt: 172.38 g/mol
InChI Key: OUYNSNVKRVETHC-UHFFFAOYSA-N
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Description

(2-Amino-3-chloropyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino and a chlorine group. The unique structural features of this compound make it a valuable reagent in various chemical transformations, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chloropyridin-4-YL)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-amino-3-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-3-chloropyridin-4-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Amino-3-chloropyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (2-Amino-3-bromopyridin-4-YL)boronic acid
  • (2-Amino-3-iodopyridin-4-YL)boronic acid
  • (2-Amino-3-fluoropyridin-4-YL)boronic acid

Comparison: (2-Amino-3-chloropyridin-4-YL)boronic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. Compared to its bromine and iodine analogs, the chlorine derivative offers a more controlled reactivity, making it suitable for a broader range of applications . The fluorine analog, while more stable, may exhibit lower reactivity in certain transformations .

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(2-amino-3-chloropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9)

InChI Key

OUYNSNVKRVETHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)N)Cl)(O)O

Origin of Product

United States

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